molecular formula C16H12ClN3O2 B6496945 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 952893-92-4

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B6496945
CAS No.: 952893-92-4
M. Wt: 313.74 g/mol
InChI Key: PQRGBSMXWHRVPA-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and phenylacetamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 3-chlorobenzohydrazide can react with phenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Acylation: : The resulting oxadiazole intermediate is then acylated with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The oxadiazole ring can be subjected to oxidation or reduction reactions, although these are less common due to the stability of the ring system.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond in N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Hydrolysis: Phenylacetic acid and 3-chlorophenylhydrazine.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been studied for various applications:

    Medicinal Chemistry: It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Biological Studies: Used in studies to understand the interaction of oxadiazole derivatives with enzymes and receptors.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Similar structure but with a chlorine atom at the para position.

    N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Bromine instead of chlorine.

    N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Methyl group instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl group in N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGBSMXWHRVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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